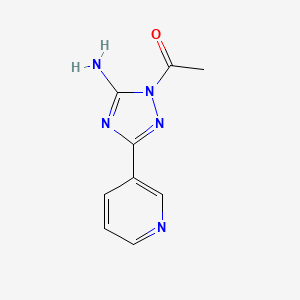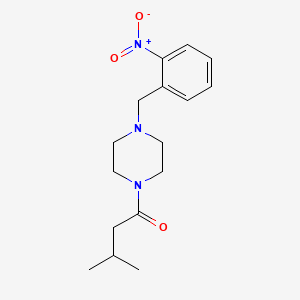![molecular formula C17H19Cl2NO B5741569 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide, also known as ACEA, is a selective agonist for the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. ACEA has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain management, neurological disorders, and cancer.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide acts as a selective agonist for the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide leads to a variety of physiological effects, including pain relief, reduction of anxiety and depression, and modulation of appetite and metabolism.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The use of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide in laboratory experiments has several advantages, including its high selectivity for the CB1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, its use is limited by its relatively short half-life and the potential for off-target effects.
Future Directions
There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide, including the development of more potent and selective CB1 receptor agonists, investigation of its potential therapeutic applications in cancer treatment, and further elucidation of its mechanisms of action in the central nervous system. Additionally, the potential for off-target effects of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide warrants further investigation to better understand its potential risks and limitations.
Synthesis Methods
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide involves the reaction of 3-(3,4-dichlorophenyl)acrylic acid with 1-cyclohexene-1-ethanol in the presence of a base catalyst. The resulting product is then converted to the acrylamide derivative by reaction with acryloyl chloride. The final product is purified by column chromatography.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide has been widely used in scientific research to investigate the role of the CB1 receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of chronic pain, anxiety, depression, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-15-8-6-14(12-16(15)19)7-9-17(21)20-11-10-13-4-2-1-3-5-13/h4,6-9,12H,1-3,5,10-11H2,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWQALPZFBLUPV-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(3,4-dichlorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)



![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)

![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)